Smithsonite

Vue d'ensemble

Description

Synthesis Analysis

Thermogravimetric analysis of synthetic smithsonite and hydrozincite, two secondary minerals of zinc, was used to determine their relative thermal stability . Thermal decomposition of smithsonite occurs at 293 degrees Celsius and hydrozincite at 220 degrees Celsius showing that the carbonate mineral is more stable than the hydroxy-carbonate mineral hydrozincite .

Molecular Structure Analysis

Smithsonite is a variably colored trigonal mineral which only rarely is found in well-formed crystals . The typical habit is as earthy botryoidal masses . It has a Mohs hardness of 4.5 and a specific gravity of 4.4 to 4.5 .

Chemical Reactions Analysis

Smithsonite is a secondary mineral often found as fracture fillings and botryoidal coatings on country rock . Much smithsonite originates when weathering liberates zinc from a deposit’s primary mineral - which is often sphalerite . Zinc ore oxidized in the presence of carbon dioxide can result in the formation of smithsonite .

Physical And Chemical Properties Analysis

Smithsonite is a zinc carbonate mineral that is both beautiful and rare . Its color ranges from white to gray, sometimes with yellowish or pinkish tints . It has a vitreous luster and can be transparent to translucent . It has a Mohs hardness ranging from 4.5 to 5, and a specific gravity between 3.9 to 4.3 .

Applications De Recherche Scientifique

Flotation Enhancement with S(II) and Pb(II)

Smithsonite's natural hydrophilicity makes its recovery by flotation challenging. However, treatment with S(II), Pb(II), and xanthate improves flotation, achieving a mass recovery of 95.8%. This is due to the formation of a PbS layer on the smithsonite surface, which enhances its floatability (Jia et al., 2018).

Effects of Heating-Sulfidation

Heating-sulfidation significantly improves the floatability of smithsonite, with flotation recovery increasing by ~30% from 20 °C to 60 °C. This is attributed to the formation of a thicker sulfide film on the smithsonite surface at higher temperatures (Jinpeng et al., 2021).

Mixed Anionic/Cationic Collector

Using a mixture of potassium amyl xanthate (KAX) and dodecylamine (DDA) as a collector mixture significantly increases smithsonite recovery, demonstrating the effectiveness of mixed anionic/cationic collectors in smithsonite flotation (Hosseini & Forssberg, 2007).

Compressibility Studies

Smithsonite has been studied under high pressures up to 50 GPa, revealing its isothermal pressure–volume relationship and axial compressibility, which shows clear anisotropy (Gao et al., 2014).

Promoting Sulfidation with Ammonium Chloride

Addition of ammonium chloride improves smithsonite flotation recovery by ~17%, indicating the positive influence of NH₄Cl on the smithsonite sulfidation process (Bai et al., 2018).

Cathodoluminescence Spectroscopy

Smithsonite's cathodoluminescence (CL) properties, controlled by Mn²⁺ and Fe²⁺ incorporation, reveal linear correlations between Mn content and CL intensity. This helps in quantifying and understanding the trace elements in smithsonite (Götte & Richter, 2004).

Surface Modification with Ammonia

Modifying smithsonite surfaces with ammonia enhances sulfidation flotation by increasing the adsorption of sulfide species, thereby promoting hydrophobicity (Feng et al., 2019).

Dissolution Kinetics with Organic Leach Reagent

The dissolution kinetics of smithsonite in aqueous gluconic acid solutions indicates that the dissolution rate is controlled by surface chemical reaction, with an activation energy of 47.92 kJ/mol (Hurşit et al., 2009).

Propriétés

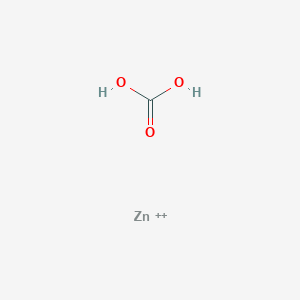

IUPAC Name |

zinc;carbonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2O3.Zn/c2-1(3)4;/h(H2,2,3,4);/q;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMRLDPWIRHBCCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

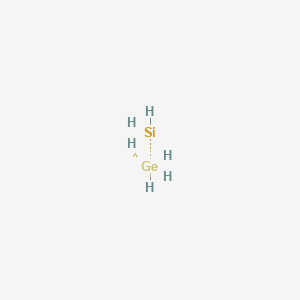

C(=O)(O)O.[Zn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH2O3Zn+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Smithsonite | |

CAS RN |

14476-25-6 | |

| Record name | Smithsonite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014476256 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(3-Aminopropyl)-5,10-dihydro-11H-dibenzo[b,E][1,4]diazepin-11-one](/img/structure/B87473.png)

![1-[(5-Hydroxy-4-methoxycyclohex-2-en-1-yl)methyl]-6-methoxyisoquinolin-7-ol](/img/structure/B87503.png)